molecular formula C10H18S2 B14495305 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane CAS No. 64899-11-2

2-(2-Methylpent-3-en-2-yl)-1,3-dithiane

Cat. No.: B14495305
CAS No.: 64899-11-2
M. Wt: 202.4 g/mol
InChI Key: RMRHJDBHKVJHSF-UHFFFAOYSA-N
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Description

2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane typically involves the reaction of 2-methylpent-3-en-2-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpent-3-en-2-yl)-1,3-dithiane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding carbonyl compounds.

    Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylpent-3-en-2-yl)-1,3-dithiane has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can stabilize the carbonyl group, preventing unwanted reactions during synthetic processes. The compound can also undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler dithiane compound used for similar purposes in organic synthesis.

    2-(2-Methylpent-3-en-2-yl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.

Uniqueness

2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the 2-methylpent-3-en-2-yl group can provide additional steric and electronic effects, making it distinct from other dithiane compounds.

Properties

CAS No.

64899-11-2

Molecular Formula

C10H18S2

Molecular Weight

202.4 g/mol

IUPAC Name

2-(2-methylpent-3-en-2-yl)-1,3-dithiane

InChI

InChI=1S/C10H18S2/c1-4-6-10(2,3)9-11-7-5-8-12-9/h4,6,9H,5,7-8H2,1-3H3

InChI Key

RMRHJDBHKVJHSF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(C)C1SCCCS1

Origin of Product

United States

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